![molecular formula C16H14N2O5 B5820782 3-nitrobenzyl 2-(acetylamino)benzoate](/img/structure/B5820782.png)
3-nitrobenzyl 2-(acetylamino)benzoate
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Overview
Description
3-nitrobenzyl 2-(acetylamino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used as a photolabile protecting group for amines in organic synthesis. It is also used in drug delivery systems and as a photosensitive molecule in biological studies.
Mechanism of Action
The mechanism of action of 3-nitrobenzyl 2-(acetylamino)benzoate involves the photochemical cleavage of the nitrobenzyl group upon exposure to light. This cleavage results in the release of the protected amine, which can then react with other molecules.
Biochemical and Physiological Effects:
3-nitrobenzyl 2-(acetylamino)benzoate has no known biochemical or physiological effects on its own. However, it is used as a carrier for drugs in drug delivery systems, which can have various biochemical and physiological effects depending on the drug being delivered.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-nitrobenzyl 2-(acetylamino)benzoate in lab experiments is its ability to act as a photolabile protecting group for amines. This allows for the controlled release of biologically active molecules and the study of protein-protein interactions and enzyme kinetics. However, the main limitation is that it requires exposure to light for the release of the protected amine, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 3-nitrobenzyl 2-(acetylamino)benzoate in scientific research. One potential direction is the development of new drug delivery systems using this compound as a carrier. Another direction is the study of protein-protein interactions and enzyme kinetics using this compound as a photosensitive molecule. Additionally, the synthesis of new derivatives of this compound with improved properties could lead to new applications in various fields.
Synthesis Methods
The synthesis of 3-nitrobenzyl 2-(acetylamino)benzoate involves the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-(acetylamino)benzoic acid. This intermediate is then reacted with 3-nitrobenzyl chloride in the presence of a base to yield 3-nitrobenzyl 2-(acetylamino)benzoate.
Scientific Research Applications
3-nitrobenzyl 2-(acetylamino)benzoate has been extensively used in scientific research due to its unique properties. It is widely used as a photolabile protecting group for the controlled release of biologically active molecules. This compound is also used in drug delivery systems, where it acts as a carrier for drugs and releases the drug upon exposure to light. Additionally, it is used as a photosensitive molecule in biological studies, where it is used to study protein-protein interactions and enzyme kinetics.
properties
IUPAC Name |
(3-nitrophenyl)methyl 2-acetamidobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-11(19)17-15-8-3-2-7-14(15)16(20)23-10-12-5-4-6-13(9-12)18(21)22/h2-9H,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUZLPBDEZQLRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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